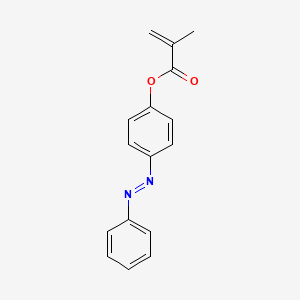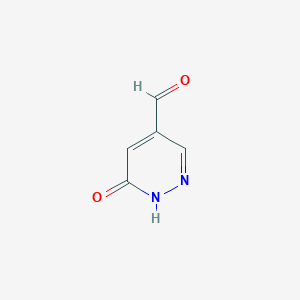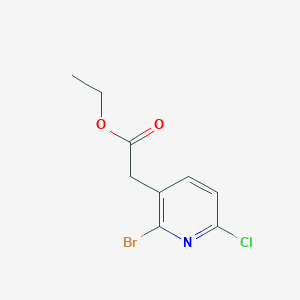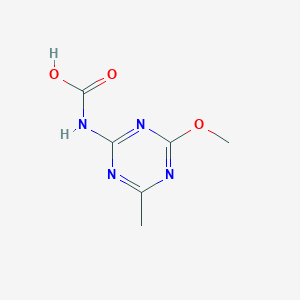
3-Fluoro-4-iodopicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-iodopicolinic acid: is an organic compound with the molecular formula C6H3FINO2 . It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 4 on the pyridine ring are replaced by fluorine and iodine atoms, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodopicolinic acid typically involves a multi-step process. One common method is the halogenation of picolinic acid derivatives. The process can be summarized as follows:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-iodopicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-iodopicolinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Chemical Biology: The compound is used in the design of fluorescent probes and other molecular tools for imaging and detection.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-iodopicolinic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropyridine: Similar to 3-Fluoro-4-iodopicolinic acid but lacks the iodine atom.
4-Iodopyridine: Similar but lacks the fluorine atom.
3,4-Difluoropyridine: Contains two fluorine atoms instead of one fluorine and one iodine atom.
Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C6H3FINO2 |
|---|---|
Molekulargewicht |
267.00 g/mol |
IUPAC-Name |
3-fluoro-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |
InChI-Schlüssel |
KWQMVSVNJUDNPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1I)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)



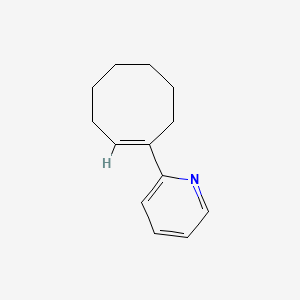
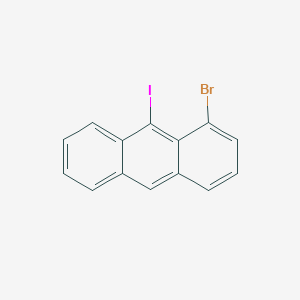
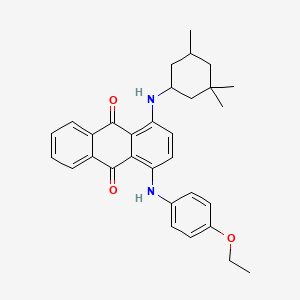

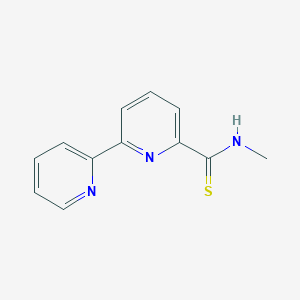
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
